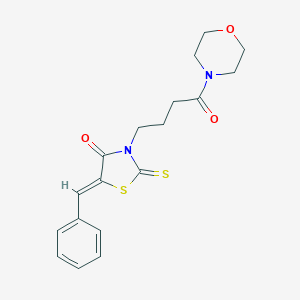

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

PTP 1B Inhibition for Diabetes Management

Compounds based on the 2,4-thiazolidinedione scaffold, similar in structure to the specified compound, have been investigated for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. PTP 1B is a key regulator of insulin signaling, and its inhibition could mitigate insulin resistance associated with type 2 diabetes mellitus (T2DM). Structural modifications around the thiazolidinedione scaffold aim to optimize the design of potent PTP 1B inhibitors, indicating the critical role of Z-configuration in enhancing biological activity (Verma, Yadav, & Thareja, 2019).

Antimicrobial and Antitubercular Activities

Benzothiazole derivatives, which share structural similarities with the specified compound, demonstrate a broad range of biological activities, including antimicrobial and antitubercular effects. These compounds have been identified in both marine and terrestrial natural products, indicating their widespread presence and significance in biological systems. The review of benzothiazole-based compounds highlights their therapeutic potential against various microbial infections (Sumit, Kumar, & Mishra, 2020).

Antioxidant and Anti-inflammatory Properties

Thiazolidin-4-ones, closely related to the specified compound, exhibit significant antioxidant, anti-inflammatory, and anticancer properties. These compounds' biological activities are influenced by the presence of different substituents, which can modulate their effectiveness as drug agents. The review emphasizes the importance of thiazolidin-4-ones in medicinal chemistry and their potential optimization for enhanced drug efficacy (Mech, Kurowska, & Trotsko, 2021).

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c21-16(19-9-11-23-12-10-19)7-4-8-20-17(22)15(25-18(20)24)13-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2/b15-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDJVEGWXLJGLT-SQFISAMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B415531.png)

![Ethyl 7-(3-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B415532.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B415537.png)

![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B415540.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B415541.png)

![N-cyclopentyl-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415543.png)

![8-[(2-chloroethyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415547.png)

![2-[4-nitro(phenylsulfonyl)anilino]-N-[2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415548.png)

![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)

![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)